1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea
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Description
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
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Scientific Research Applications
Urease Inhibitors and Gastric/Urinary Tract Infections
Urease is an enzyme that catalyzes the hydrolysis of urea, which is implicated in serious infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Studies have focused on various groups of urease inhibitors, including compounds similar to 1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxyphenyl)urea, for their potential applications in treating these infections. One clinically used urease inhibitor, acetohydroxamic acid, has shown severe side effects, indicating a need for new compounds with improved profiles (Kosikowska & Berlicki, 2011).
Uremic Toxins and Chronic Kidney Disease
Protein-bound uremic toxins such as indoxyl sulfate and p-cresyl sulfate have been extensively studied for their biologic effects. Compounds structurally related to this compound have been explored for their potential to mitigate the accumulation of these toxins, which are difficult to remove by conventional dialysis and contribute to the progression of chronic kidney disease and related complications by inducing oxidative stress and inflammation (Vanholder et al., 2014).
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics and interactions of compounds like this compound is crucial for drug development. These compounds often exhibit complex interactions with cytochrome P450 isoforms, affecting their metabolism and potentially leading to drug-drug interactions. This area of research helps in predicting the metabolic pathways and safety profiles of new drug candidates (Khojasteh et al., 2011).
Antioxidant Activity and Free Radical Scavenging
The antioxidant capacity of compounds, including those structurally related to this compound, is a significant area of research, especially in the context of oxidative stress-related diseases. Various assays, such as ABTS and DPPH, are used to evaluate the antioxidant activity of these compounds, indicating their potential therapeutic applications in conditions caused by oxidative damage (Ilyasov et al., 2020).
Properties
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(4-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-19-25(23-10-6-7-11-24(23)29(19)18-20-8-4-3-5-9-20)34(31,32)17-16-27-26(30)28-21-12-14-22(33-2)15-13-21/h3-15H,16-18H2,1-2H3,(H2,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVZIJCQXCCBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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